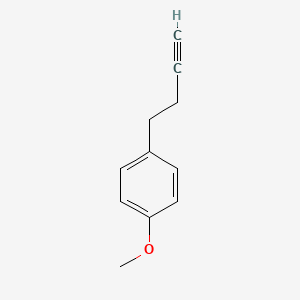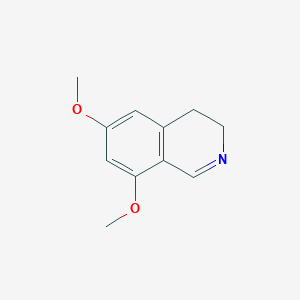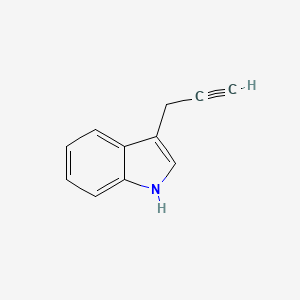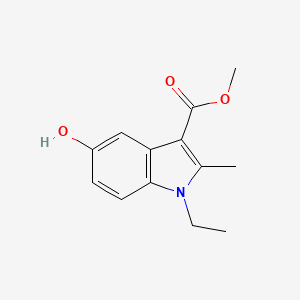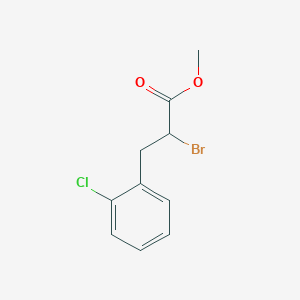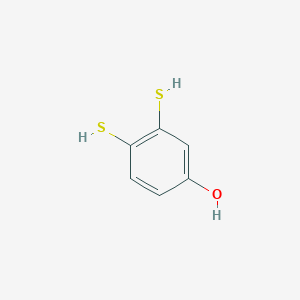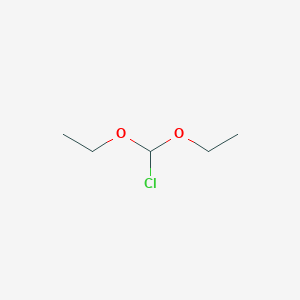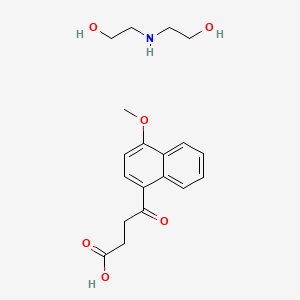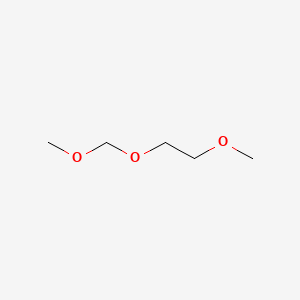![molecular formula C18H16N2O B3330786 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one CAS No. 74300-17-7](/img/structure/B3330786.png)
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one
Vue d'ensemble
Description
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one, also known as MPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one has been shown to exhibit a range of biochemical and physiological effects in various cell lines and animal models. In cancer cells, 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one has been shown to induce apoptosis and inhibit cell proliferation. In bacterial and viral infections, 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one has been shown to exhibit antibacterial and antiviral activity. In animal models, 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one has been shown to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one has several advantages for lab experiments, including its high purity and stability, its ease of synthesis, and its potential applications in various fields. However, 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one also has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one. One area of research is the development of 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one-based materials for use in organic electronics and other applications. Another area of research is the optimization of 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one and its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one has been shown to exhibit anticancer, antiviral, and antibacterial properties. In material science, 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, 2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one has been used as a hole-transporting material in organic light-emitting diodes.
Propriétés
IUPAC Name |
2-methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-19-12-11-15-14-9-5-6-10-16(14)20(17(15)18(19)21)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXXOAKMAHOTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)N(C3=CC=CC=C23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



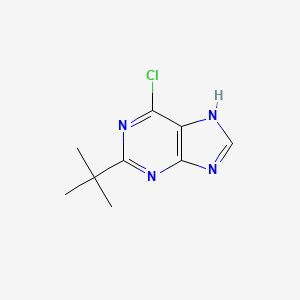
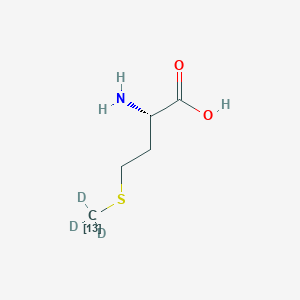
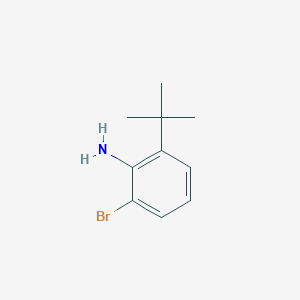
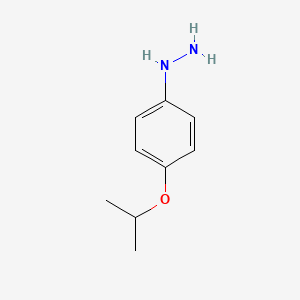
![4-Chloro-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3330742.png)
